

5-Methyl-2-nitrobenzonitrile CAS number and properties

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Compound of Interest

Compound Name: 5-Methyl-2-nitrobenzonitrile

Cat. No.: B3015653

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An In-depth Technical Guide to **5-Methyl-2-nitrobenzonitrile**: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the strategic use of **5-Methyl-2-nitrobenzonitrile**. We will move beyond a simple recitation of data, offering instead a field-proven perspective on why this molecule is a valuable building block, how to approach its synthesis and handling, and the causality behind its utility in modern pharmaceutical research.

Strategic Overview: The Value Proposition of a Multifunctional Scaffold

5-Methyl-2-nitrobenzonitrile is more than just another chemical intermediate; it is a precisely arranged scaffold of functional groups, each offering a distinct handle for synthetic manipulation. The molecule's value lies in the orthogonal reactivity of its key features:

- The Nitrile Group (C≡N): A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct various nitrogen-containing heterocycles like tetrazoles, which are important pharmacophores.
- The Nitro Group (-NO₂): A powerful electron-withdrawing group that influences the reactivity of the aromatic ring. Critically, it serves as a synthetic precursor to an aniline (amino group)

via reduction. This transformation is a cornerstone of medicinal chemistry, enabling a vast array of subsequent reactions such as amide couplings, sulfonamide formation, and diazotization.

- **The Aromatic Ring:** The benzene core provides a rigid framework for orienting substituents in three-dimensional space, crucial for binding to biological targets. The substitution pattern dictates the molecule's electronic and steric properties.

This strategic combination makes **5-Methyl-2-nitrobenzonitrile** a powerful starting point for building molecular complexity, allowing chemists to introduce diversity and tailor properties for specific therapeutic targets.

Core Physicochemical and Structural Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective use in the laboratory. These properties govern everything from reaction solvent choice to potential bioavailability.

Identifiers and Formula

Property	Value	Source(s)
IUPAC Name	5-methyl-2-nitrobenzonitrile	[1]
CAS Number	64113-86-6, 64686-33-5	[1]
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[1]
Molecular Weight	162.15 g/mol	[1]
Canonical SMILES	CC1=CC(=C(C=C1)C#N)-- INVALID-LINK--[O-]	[1]
InChI Key	USQNWFKYQFQGLB- UHFFFAOYSA-N	[1]

Note on CAS Numbers: This compound is associated with two CAS numbers in various databases and supplier catalogs. Researchers should verify the specific identifier used by their supplier.

Physicochemical Data

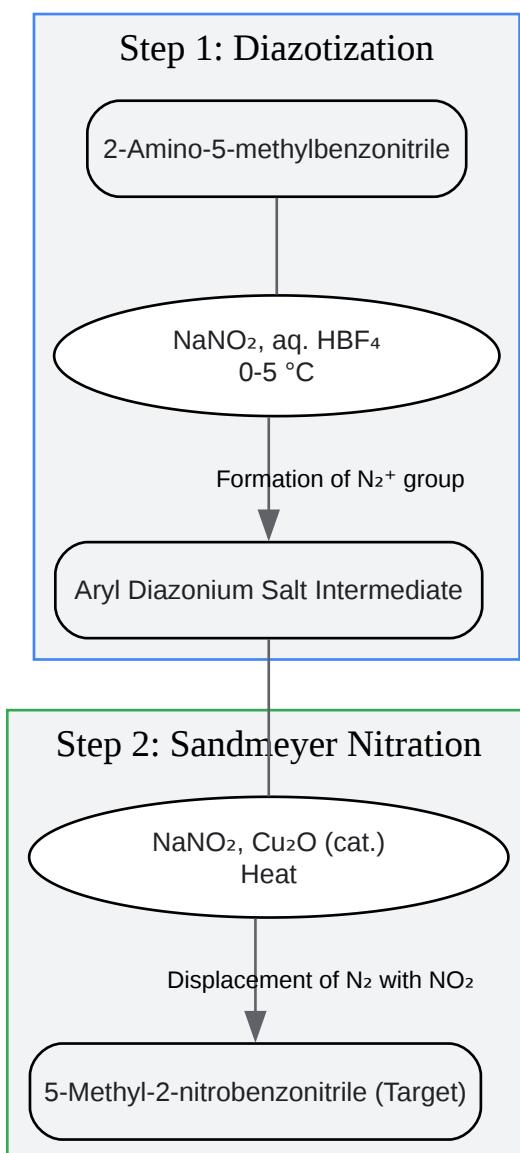
Property	Value	Significance in a Research Context
Appearance	Off-white to yellow solid	
Melting Point	92 °C	
Boiling Point	338.9±30.0 °C (Predicted)	
Density	1.26±0.1 g/cm³ (Predicted)	
XLogP3	1.8	[1]
Polar Surface Area	69.6 Å²	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	4	[1]

Expert Insights: The XLogP3 value of 1.8 suggests a moderate level of lipophilicity. In drug discovery, this is often a favorable starting point, as it balances aqueous solubility with the ability to cross cell membranes. The Polar Surface Area (PSA) is below the 90 Å² threshold often associated with good oral bioavailability, indicating this molecule and its simple derivatives have a high probability of being cell-permeable. The absence of hydrogen bond donors makes it a non-acidic, non-basic molecule, simplifying extraction and chromatography.

Synthesis Strategy: A Proposed Approach

While direct, peer-reviewed synthesis protocols for **5-Methyl-2-nitrobenzonitrile** are not abundant in the primary literature, a logical and robust synthetic route can be designed based on well-established organic chemistry principles, particularly the Sandmeyer reaction.

The proposed pathway begins with the readily available commercial starting material, 2-amino-5-methylbenzonitrile. The core of this strategy is the conversion of the primary amino group into a diazonium salt, which is then displaced by a nitro group.



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Caption: Proposed synthetic workflow for **5-Methyl-2-nitrobenzonitrile**.

Detailed Experimental Protocol (Proposed)

Causality Behind Choices:

- **Diazotization:** The use of aqueous tetrafluoroboric acid (HBF_4) is chosen because it often yields more stable diazonium tetrafluoroborate salts, which can sometimes be isolated if necessary, offering better control than mineral acids like HCl . The reaction is run at $0\text{--}5\text{ }^\circ\text{C}$

because diazonium salts are notoriously unstable and can decompose violently at higher temperatures.

- Sandmeyer Reaction: The use of a copper(I) catalyst (like Cu_2O) is classic for Sandmeyer reactions, as it facilitates the single-electron transfer mechanism required for the displacement of the dinitrogen gas and substitution by the nitrite anion.

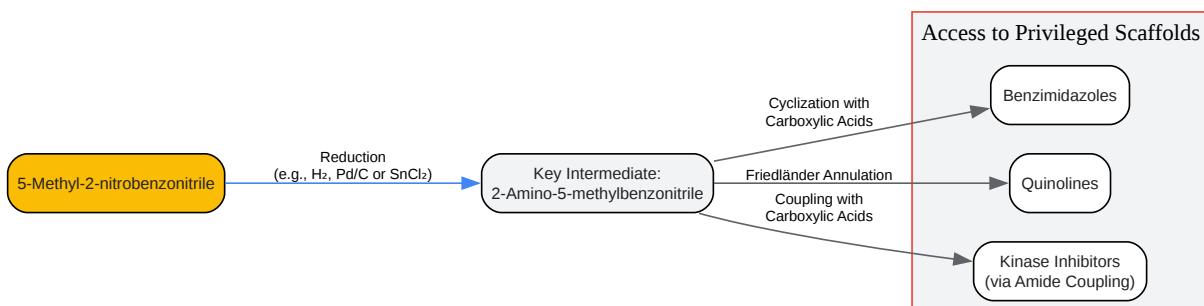
Step-by-Step Methodology:

- Diazotization:
 - To a cooled (0-5 °C) and stirred solution of 2-amino-5-methylbenzonitrile (1.0 eq) in 48% aqueous HBF_4 (3.0 eq), add a solution of sodium nitrite (NaNO_2 , 1.1 eq) in a minimal amount of water dropwise, ensuring the internal temperature does not exceed 5 °C.
 - Stir the resulting mixture at 0-5 °C for 30 minutes. The formation of a precipitate (the diazonium salt) may be observed.
- Nitro-dediazoniation:
 - In a separate flask, prepare a suspension of sodium nitrite (3.0 eq) and a catalytic amount of copper(I) oxide (Cu_2O , 0.1 eq) in water.
 - Add the cold diazonium salt suspension portion-wise to the nitrite/copper suspension. Vigorous evolution of N_2 gas will occur.
 - After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1 hour to ensure the reaction goes to completion.
- Workup and Purification:
 - Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate (3x).
 - Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

- The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure **5-Methyl-2-nitrobenzonitrile**.

Applications in Drug Discovery: A Gateway to Bioactive Scaffolds

The true utility of **5-Methyl-2-nitrobenzonitrile** is realized in its transformations. The reduction of the nitro group is the most common and powerful first step, yielding **2-amino-5-methylbenzonitrile**, a key aniline intermediate.



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Caption: Synthetic utility workflow from the core compound.

This aniline intermediate is a launchpad for creating a diverse range of heterocyclic systems that are "privileged scaffolds" in medicinal chemistry—structures that are known to bind to multiple biological targets.

- Kinase Inhibitors: The amino group can be acylated to form amides.^[2] This amide bond is critical in many kinase inhibitors, often forming a key hydrogen bond interaction with the "hinge region" of the enzyme's ATP binding site.

- Antiviral and Anticancer Agents: The benzonitrile moiety itself is found in numerous antiviral and anticancer compounds. It can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.

Analytical Characterization: A Spectroscopic Fingerprint

Confirming the identity and purity of the synthesized material is paramount. Here are the expected spectroscopic characteristics:

- ^1H NMR: The proton NMR spectrum should show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. A singlet corresponding to the methyl group ($-\text{CH}_3$) would likely appear around 2.4-2.5 ppm.
- ^{13}C NMR: The carbon NMR will be more complex, showing eight distinct signals: six for the aromatic carbons (four CH and two quaternary), one for the methyl carbon, and one for the nitrile carbon (typically around 115-120 ppm).
- FTIR Spectroscopy: The infrared spectrum will provide clear evidence of the key functional groups. Expect a sharp, strong absorption around $2220\text{-}2240\text{ cm}^{-1}$ for the nitrile ($\text{C}\equiv\text{N}$) stretch and two strong absorptions around $1520\text{-}1550\text{ cm}^{-1}$ (asymmetric) and $1340\text{-}1370\text{ cm}^{-1}$ (symmetric) for the nitro (NO_2) group.
- Mass Spectrometry: The molecular ion peak ($[\text{M}]^+$) in an electron ionization (EI) mass spectrum would be observed at $\text{m/z} = 162$. High-resolution mass spectrometry (HRMS) should confirm the molecular formula $\text{C}_8\text{H}_6\text{N}_2\text{O}_2$.

Safe Handling and Storage Protocols

While a specific, comprehensive safety data sheet (SDS) for **5-Methyl-2-nitrobenzonitrile** is not consistently available, safe handling procedures can be established based on data for closely related compounds like 2-nitrobenzonitrile and other substituted nitroaromatics.^{[3][4]}

Trustworthiness through Self-Validation: This protocol is a system. Adhering to every step ensures a safe operating procedure. Deviating from it invalidates the safety assurance.

- Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield are mandatory.
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves before use.
- Body Protection: A lab coat is required. Ensure it is fully buttoned.
- Engineering Controls:
 - All handling of the solid and its solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
- First Aid Measures:
 - Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[\[5\]](#) Remove contaminated clothing.
 - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[\[5\]](#) Seek immediate medical attention.
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[5\]](#)
- Storage:
 - Store in a tightly sealed container.
 - Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[\[3\]](#)
- Disposal:
 - Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

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